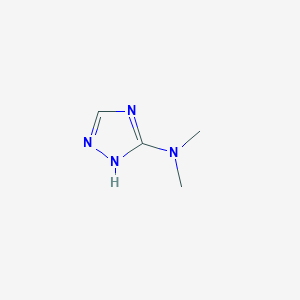
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid
Vue d'ensemble
Description
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid is a chemical compound with the molecular formula C16H13NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid is 315.34 . The exact structure is not provided in the searched resources.Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid are not provided in the searched resources .Applications De Recherche Scientifique
Electrochemical Behavior
The electrochemical behavior of naphthalene sulfonic acid derivatives, closely related to 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid, has been studied extensively. For example, the electrochemical reduction of naphthalene 1-nitro-6-sulfonic acid in acidic media results in the formation of naphthalene aminosulfonic acid, which has implications for electrosynthesis processes (Konarev, 2021).
Antimicrobial Potential
Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown significant antimicrobial potential. These derivatives were found effective against various microorganisms, highlighting their potential use in the development of new antimicrobial agents (Kumar et al., 2012).
Anti-inflammatory Activity
Research into chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, closely related to 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid, has shown potential anti-inflammatory activity. These compounds have been investigated for their ability to inhibit COX enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain (Udoikono et al., 2022).
Chromatographic Analysis
The compound has been studied in the context of chromatographic analysis, particularly in the simultaneous separation of aromatic sulfonates. This has implications for analytical chemistry, especially in the analysis of complex mixtures (Marengo et al., 2000).
Synthesis of Schiff Bases
4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid derivatives have been used in the synthesis of Schiff bases. These compounds have potential applications in various fields including catalysis and material science (Erdem et al., 2009).
Water Treatment
Studies have explored the degradation of naphthalenesulfonic acids, like 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid, in water treatment processes. These compounds are resistant to biological treatment, making their removal from wastewater a significant environmental concern (Rivera-Utrilla et al., 2002).
Fuel Cell Applications
Sulfonated naphthalene dianhydride based polyimide copolymers, which are related to 4-Hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid, have been studied for their potential in proton-exchange-membrane fuel cells. These studies focus on the properties relevant to fuel cell applications, such as proton conductivity and thermal stability (Einsla et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
6-anilino-4-hydroxynaphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-15-8-9-16(22(19,20)21)13-7-6-12(10-14(13)15)17-11-4-2-1-3-5-11/h1-10,17-18H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBQRFCKHZGXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=CC(=C3C=C2)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277340 | |
| Record name | 4-hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5345-77-7 | |
| Record name | MLS002637586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-6-(phenylamino)naphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Oxaspiro[4.5]decan-2-one, 3-methylene-](/img/structure/B3053313.png)





![Thiophene, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B3053322.png)



